![molecular formula C19H15NO3 B5528526 4-(4-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5528526.png)
4-(4-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one
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Description
4-(4-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is a complex organic compound that has been the subject of various scientific studies. Its properties and applications have been explored across different fields of chemistry.
Synthesis Analysis
- The synthesis process of compounds related to 4-(4-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one often involves acid-catalyzed reactions in an alcoholic solvent, such as ethanol, under reflux conditions. For instance, Alotaibi et al. (2018) synthesized a related compound using a similar method, achieving an 88% yield (Alotaibi et al., 2018).
Molecular Structure Analysis
- The molecular structure of such compounds is typically elucidated using various spectroscopic techniques like infrared, nuclear magnetic resonance, mass spectroscopy, and sometimes X-ray diffraction. These techniques provide detailed insights into the molecular arrangement and bonding patterns of the compound (Alotaibi et al., 2018).
Chemical Reactions and Properties
- The chemical behavior of these compounds involves their reaction with various reagents to form different derivatives. These reactions include condensation with aldehydes and reactions with electrophilic reagents, as shown in studies by Beytur and Avinca (2021) and others (Beytur & Avinca, 2021).
Future Directions
properties
IUPAC Name |
(4E)-4-[(4-methoxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-22-16-10-7-15(8-11-16)13-17-19(21)23-18(20-17)12-9-14-5-3-2-4-6-14/h2-13H,1H3/b12-9+,17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMPPKFXZHEANL-AAMUTCKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(4-methoxybenzylidene)-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one |
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